REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH:5]([C:6](=[O:7])[O:8][CH3:9])[OH:10].[CH3:15][C:16](=[O:17])[CH3:18].[CH:11]([OH:12])([CH3:13])[CH3:14].[OH2:19]>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:6](=[O:7])[O:8][CH3:9])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(O)CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)C(=O)CCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |